molecular formula C15H14F2 B3106815 1,1-Difluoro-1,3-diphenylpropane CAS No. 160751-61-1

1,1-Difluoro-1,3-diphenylpropane

Cat. No.: B3106815
CAS No.: 160751-61-1
M. Wt: 232.27 g/mol
InChI Key: AXLZISRMDBEUDI-UHFFFAOYSA-N
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Description

1,1-Difluoro-1,3-diphenylpropane is an organic compound with the chemical formula C15H14F2 It is characterized by the presence of two fluorine atoms attached to the first carbon of a propane chain, which is also bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-1,3-diphenylpropane can be synthesized through several methods. One common approach involves the fluorination of 1,3-diphenylpropane using fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-1,3-diphenylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various carbonyl compounds .

Scientific Research Applications

1,1-Difluoro-1,3-diphenylpropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluoro-1,3-diphenylpropane exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This can lead to changes in the compound’s behavior in chemical reactions and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of fluorine and phenyl groups imparts distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

(1,1-difluoro-3-phenylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c16-15(17,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLZISRMDBEUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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